4-(2-Chloroethyl)pyridine
Description
Contextualization within Pyridine (B92270) Heterocyclic Chemistry Research
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in organic chemistry. wikipedia.orgchemeurope.com Its derivatives are ubiquitous, found in numerous natural products, including vitamins and alkaloids, and form the core of many synthetic drugs and agrochemicals. nih.govnih.govamazonaws.com The nitrogen atom in the pyridine ring imparts distinct chemical properties, influencing its basicity and reactivity in comparison to its carbocyclic analog, benzene. chemeurope.comatamanchemicals.com
The functionalization of the pyridine ring is a central theme in heterocyclic chemistry research. mountainscholar.org The introduction of substituents, such as haloalkyl groups, onto the pyridine core dramatically expands its synthetic utility. wikipedia.org 4-(2-Chloroethyl)pyridine, with its reactive chloroethyl side chain, serves as a prime example of a versatile building block, enabling chemists to introduce the pyridyl moiety into larger, more complex structures through various chemical transformations. fluorochem.co.uk
Overview of Research Trajectories for Haloalkyl Pyridine Scaffolds
Research into haloalkyl pyridine scaffolds has followed several key trajectories, largely driven by their application in medicinal chemistry and materials science. A significant area of focus has been the use of these compounds as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the halogenated alkyl chain allows for nucleophilic substitution reactions, providing a straightforward method for linking the pyridine core to other molecular fragments. wikipedia.org
Another important research avenue involves the exploration of the structure-activity relationships (SAR) of molecules derived from haloalkyl pyridines. By systematically modifying the substituents on the pyridine ring and the nature of the haloalkyl chain, researchers can fine-tune the biological activity of the resulting compounds. This has led to the discovery of potent drug candidates for a variety of diseases. researchgate.netnih.gov Furthermore, the unique electronic properties of haloalkyl pyridines have made them attractive for applications in materials science, such as in the development of ligands for coordination chemistry and functional polymers.
Historical Development of Research on Pyridine-Containing Intermediates
The history of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar. wikipedia.orgatamanchemicals.com Early research focused on understanding its fundamental structure and reactivity. wikipedia.org A pivotal moment in the development of pyridine chemistry was the advent of synthetic methods that allowed for the controlled preparation of substituted pyridines, such as the Hantzsch pyridine synthesis. wikipedia.orgatamanchemicals.com
The 20th century saw a surge in research on pyridine-containing intermediates, fueled by the burgeoning pharmaceutical and chemical industries. amazonaws.com The discovery that many biologically active molecules contained a pyridine ring spurred efforts to develop efficient synthetic routes to a wide range of pyridine derivatives. nih.govresearchgate.net Haloalkyl pyridines, including this compound, gained prominence during this period as their utility as versatile synthetic precursors became increasingly apparent. google.comwikipedia.org Today, research continues to uncover new applications and more efficient synthetic methodologies for these important chemical intermediates. mountainscholar.orgorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXZCTJBRDTGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499889 | |
| Record name | 4-(2-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-48-3 | |
| Record name | 4-(2-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 2 Chloroethyl Pyridine and Analogues
Established Synthetic Pathways for 4-(2-Chloroethyl)pyridine and its Precursors
The construction of this compound and its key precursors relies on a foundation of well-documented synthetic strategies. These pathways typically start from readily available materials like 4-methylpyridine (B42270) (4-picoline) and proceed through direct chlorination, multi-step functional group manipulations, or activation via N-oxidation.
Chlorination Reactions of Methylpyridine Derivatives
Direct chlorination of methylpyridines, such as 4-picoline, represents a primary route to essential chlorinated intermediates. These reactions typically proceed via a free-radical mechanism, initiated by UV light or high temperatures, where a chlorine radical abstracts a hydrogen atom from the methyl group. youtube.commasterorganicchemistry.com
The process involves three main stages:
Initiation: The chlorine molecule (Cl₂) undergoes homolytic cleavage to form two chlorine radicals (Cl•).
Propagation: A chlorine radical reacts with the methyl group of 4-picoline to form a pyridyl-methyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to yield the chloromethylpyridine product and a new chlorine radical, continuing the chain reaction.
Termination: The reaction ceases when radicals combine with each other.
However, this method often faces challenges with selectivity. The reaction can be difficult to control, leading to a mixture of monochlorinated, dichlorinated, and trichlorinated products. google.com Reaction conditions, such as temperature and the ratio of reactants, are critical in directing the outcome. For instance, the chlorination of 4-picoline can be influenced by the use of steam and specific temperature ranges to favor the formation of the desired 4-(monochloromethyl)pyridine, a crucial precursor for this compound. google.com
| Temperature (°C) | Molar Ratio (Steam:Base) | Contact Time (seconds) | Major Product | Reference |
|---|---|---|---|---|
| 230-260 | 8:1 | 3.8 | 4-Trichloromethylpyridine | google.com |
| 308-330 | 20:1 | 0.2-0.3 | 4-Monochloromethylpyridine | google.com |
Multi-Step Synthesis from Methylpyridine Precursors
A more controlled, albeit longer, approach to synthesizing precursors for this compound involves a multi-step sequence starting from 4-picoline. This method allows for precise functional group transformations, avoiding the selectivity issues of direct chlorination.
A typical synthetic sequence is as follows:
Oxidation: 4-methylpyridine is first oxidized to isonicotinic acid (4-pyridinecarboxylic acid). This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) or through catalytic vapor-phase oxidation over vanadium-titanium (B8517020) oxide (V-Ti-O) catalysts, which can yield over 82% of the desired acid under optimal conditions. google.comresearchgate.net Other catalytic systems, such as those based on Co(II)/NHPI, have also been explored. mdpi.com
Esterification: The resulting isonicotinic acid is converted to its corresponding ester, typically methyl isonicotinate, under acidic conditions with methanol (B129727). google.com
Reduction: The ester is then reduced to 4-pyridinemethanol (B147518). Sodium borohydride (B1222165) in the presence of a Lewis acid like aluminum chloride is an effective reducing agent for this step. google.com
Chlorination: The alcohol group of 4-pyridinemethanol is converted to a chloride to form 4-(chloromethyl)pyridine (B78701), often as its hydrochloride salt. Thionyl chloride is a common reagent for this transformation. google.com
Carbon Chain Elongation: The 4-(chloromethyl)pyridine is then used to synthesize 4-pyridineethanol (B1362647). One documented method involves a reaction with formaldehyde (B43269) in the presence of zinc powder, affording the desired alcohol in high yield (83%). chemicalbook.com
Final Chlorination: In the final step, the hydroxyl group of 4-pyridineethanol is replaced with a chlorine atom to yield the target compound, this compound. This is a standard conversion typically accomplished with reagents like thionyl chloride or phosphorus oxychloride.
This multi-step pathway provides a reliable route to the target compound through a series of well-established and high-yielding reactions.
N-Oxidation and Subsequent Functionalization Routes
The formation of a pyridine-N-oxide is a powerful strategy for activating the pyridine (B92270) ring. The N-oxide group increases the electron density at the 2- and 4-positions, making them more susceptible to both electrophilic and nucleophilic attack. researchgate.net This activation is instrumental in synthesizing a wide array of functionalized pyridines. researchgate.netscripps.edu
Pyridine-N-oxides are typically prepared by treating the parent pyridine with an oxidizing agent. While traditional methods use peroxy acids, modern approaches employ catalytic systems that are often safer and more efficient. orgsyn.org For example, catalytic systems based on molybdenum/phosphorus (Mo/P) with hydrogen peroxide as the terminal oxidant have been developed for the efficient gram-scale N-oxidation of various nitrogen heterocycles. nih.gov
| Catalyst System | Oxidant | Key Advantages | Reference |
|---|---|---|---|
| Titanium silicalite (TS-1) | H₂O₂ in Methanol | High efficiency (up to 99% yield), green, suitable for continuous flow. | researchgate.netorganic-chemistry.org |
| MoO₃/H₃PO₄ | H₂O₂ | Efficient for gram-scale synthesis, chemoselective. | nih.gov |
Transformations via Pyridine-N-Oxide Intermediates
Once 4-picoline N-oxide is synthesized, it serves as a versatile intermediate for introducing functionality. A key transformation is the reaction with chlorinating agents to produce chlorinated derivatives. unt.edu For instance, reacting picoline-N-oxides with reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) can yield chloromethylpyridines. google.com This reaction provides a direct route to 4-(chloromethyl)pyridine, a vital precursor. However, these reactions can sometimes result in a mixture of 2- and 4-substituted products, requiring careful control of conditions to achieve regioselectivity. google.com
Another important transformation involves the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide, which can then be converted to 4-chloropyridine (B1293800) via reaction with reagents like phosphorus trichloride (B1173362) (PCl₃). researchgate.net This demonstrates the utility of the N-oxide in facilitating nucleophilic aromatic substitution. After the desired functionalization is achieved, the N-oxide group can be readily removed through deoxygenation using various reducing agents, such as palladium catalysts, to yield the final substituted pyridine. organic-chemistry.org
Strategies for Derivatization and Functionalization of the Pyridine Nucleus
The functionalization of the pyridine ring is a central theme in synthetic chemistry due to the prevalence of this heterocycle in pharmaceuticals and agrochemicals. nih.gov The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. However, direct C-H functionalization remains a significant challenge, often requiring activation strategies or the use of pre-functionalized precursors. researchgate.net
Recent advancements have focused on developing milder and more selective protocols for modifying the pyridine nucleus. These include methods for meta-functionalization and the use of temporary dearomatization techniques to achieve specific substitution patterns. researchgate.net
Continuous Flow Reaction Module Applications in Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyridine derivatives, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. acs.org
The application of flow chemistry has been particularly successful in the N-oxidation of pyridines. By using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide, various pyridine N-oxides have been synthesized in yields up to 99%. researchgate.netorganic-chemistry.org This system demonstrates remarkable stability, capable of operating for over 800 hours continuously, making it ideal for large-scale industrial production. organic-chemistry.org
| Reaction | Key Technology | Reported Yield | Throughput/Advantages | Reference |
|---|---|---|---|---|
| N-Oxidation of Pyridines | Packed-bed microreactor with TS-1 catalyst | Up to 99% | Safer, greener, highly efficient, stable for >800 hours. | researchgate.netorganic-chemistry.org |
| Synthesis of 2-Hydroxypyridine-N-oxide | Fixed bed and plug flow reactors | 99.6% (internal standard) | Fully continuous, scalable from lab to pilot plant. | acs.org |
| Synthesis of 4-Nitropyridine | Two-step flow system with continuous extraction | 83% (overall) | 0.716 kg/day; minimizes accumulation of hazardous intermediates. | researchgate.net |
Solvent and Catalyst Optimization in Synthetic Routes
The synthesis of this compound and its analogues is highly dependent on the careful selection and optimization of solvents and catalysts to ensure high yields, purity, and reaction efficiency. Research into the synthesis of various pyridine derivatives highlights the critical role these components play in directing reaction pathways and enhancing reactivity.
Transition metal catalysts, particularly those based on palladium and copper, are frequently employed in the formation of functionalized pyridines. ijarsct.co.innih.gov For instance, in Suzuki cross-coupling reactions used to introduce aryl groups to the pyridine scaffold, palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are often utilized. mdpi.com The optimization of these catalytic systems involves adjusting the catalyst loading, which is typically kept low (e.g., <5 mol%) to prevent side reactions, and selecting appropriate ligands that stabilize the metal center and facilitate the catalytic cycle.
The choice of solvent is equally crucial and can significantly influence reaction outcomes. Solvents are selected based on their ability to dissolve reactants, their boiling points for temperature control, and their interaction with the catalytic system. In the synthesis of chiral pyridine derivatives through copper-catalyzed conjugate addition, various solvents were tested, including dichloromethane (B109758) (DCM), diethyl ether (Et2O), methyl tert-butyl ether (MTBE), and toluene. nih.gov While all were tolerated, full conversion was only achieved in DCM, demonstrating the solvent's critical role in reaction completion. nih.gov For Suzuki coupling reactions, a mixture of solvents like dioxane and water is often effective, particularly when used with a base such as potassium carbonate. mdpi.com
Lewis acids (LAs) can also serve as co-catalysts to enhance the reactivity of pyridine substrates. Studies have shown that the choice of Lewis acid can determine the success of a reaction. For example, in the conjugate addition to alkenyl pyridines, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was found to be the best LA for 4-substituted pyridines, whereas boron trifluoride etherate (BF₃·Et₂O) was more suitable for 2-substituted analogues. nih.gov This demonstrates the nuanced optimization required for achieving regioselectivity and high yields.
The following table summarizes the optimization of reaction conditions for the synthesis of a chiral pyridine analogue, illustrating the impact of different solvents and catalysts.
| Entry | Catalyst System | Lewis Acid | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | CuBr·SMe₂ / L1 | BF₃·Et₂O | DCM | No Reaction | - |
| 2 | CuBr·SMe₂ / L1 | TMSOTf | DCM | 100 | 93 |
| 3 | CuBr·SMe₂ / L1 | TMSOTf | Et₂O | <100 | 95 |
| 4 | CuBr·SMe₂ / L1 | TMSOTf | Toluene | <100 | 94 |
| Data derived from studies on the synthesis of chiral pyridines, demonstrating principles applicable to analogues of this compound. nih.gov |
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. ijarsct.co.in These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Key strategies in the green synthesis of pyridines include:
Use of Environmentally Benign Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives like water or ethanol. ijpsonline.com Aqueous-phase reactions and solvent-free conditions are particularly attractive for minimizing the environmental footprint of pyridine production. ijarsct.co.in
Alternative Energy Sources: Microwave irradiation and ultrasound are being explored as alternatives to conventional heating. ijarsct.co.innih.gov Microwave-assisted synthesis has been shown to be an efficient method for producing pyridine derivatives, often leading to shorter reaction times and higher yields in one-pot, multicomponent reactions. ijpsonline.comnih.gov
Atom Economy and Waste Reduction: One-pot multicomponent reactions are a cornerstone of green chemistry as they combine several synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. nih.gov The development of catalytic systems that are highly efficient and recyclable, such as certain heterogeneous catalysts, also contributes to waste minimization. researchgate.net
Sustainable Catalysts: There is a shift towards using catalysts based on abundant and non-toxic metals. For example, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines, offering a more sustainable alternative to catalysts based on precious metals like palladium. rsc.org
The "greenness" of a synthetic route can be quantitatively assessed using metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor), which measures the amount of waste produced per kilogram of product. orientjchem.org A modified synthesis for a key intermediate of a pyridine-containing pharmaceutical, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, was evaluated using these metrics. The oxidation step using 30% hydrogen peroxide (H₂O₂) was identified as particularly green due to its high atom economy and low E-factor, indicating minimal waste generation. orientjchem.org
The table below presents a green metric assessment for a multi-step synthesis of a 4-(methylsulfonyl)pyridine (B172244) analogue, highlighting the variability in environmental impact across different reaction steps.
| Step No. | Reaction | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor |
| 1 | N-Oxidation | 89.4 | 69.4 | 10.8 |
| 2 | Chlorination | 75.1 | 54.3 | 12.5 |
| 3 | Thiolation/Alkylation | 49.3 | 35.2 | 11.2 |
| 4 | Oxidation/Deoxygenation | 81.3 | 76.9 | 3.2 |
| 5 | Allylic Chlorination | 58.2 | 41.5 | 8.9 |
| This data illustrates the application of green metrics in evaluating the synthesis of complex pyridine analogues. orientjchem.org |
These methodologies, focused on optimizing catalysts and solvents and incorporating green chemistry principles, are pivotal for the modern, sustainable synthesis of this compound and its structurally related compounds.
Mechanistic Investigations of 4 2 Chloroethyl Pyridine Reactivity
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The chloroethyl group of 4-(2-chloroethyl)pyridine is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to its use as a building block in organic synthesis.
Reaction with Amines, Thiols, and Alcohols
This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride leaving group. This process allows for the introduction of diverse functional groups, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. For instance, its reaction with potassium thiocyanate (B1210189) in methanol (B129727) yields 4-(1-thiocyanatoethyl)-1,4-dihydropyridine, demonstrating a rare retention of the dihydropyridine (B1217469) ring during substitution. cdnsciencepub.com
The efficiency and outcome of these reactions are often dependent on the reaction conditions, such as the solvent and temperature. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to facilitate these substitutions, particularly at elevated temperatures.
Alkylation Mechanisms and Site-Selectivity
As an alkylating agent, this compound can form covalent bonds with nucleophilic sites. The primary mechanism for this alkylation is the S_N2 reaction at the chloroethyl side chain. The electrophilicity of the carbon atom attached to the chlorine is enhanced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring, making it a favorable site for nucleophilic attack.
Site-selectivity is a key consideration in the reactions of pyridine derivatives. While the pyridine nitrogen possesses a lone pair of electrons and can act as a nucleophile, intermolecular alkylation at the nitrogen by another molecule of this compound is not the predominant pathway under typical nucleophilic substitution conditions. Instead, the chloroethyl group serves as the electrophilic center for external nucleophiles. The position of the substituent on the pyridine ring significantly influences reactivity. For instance, in nucleophilic aromatic substitution (S_NAr) reactions, leaving groups at the C-4 position are favored for attack due to the ability to delocalize the negative charge of the intermediate onto the nitrogen atom. stackexchange.com This inherent electronic property of the 4-substituted pyridine ring facilitates the alkylation of nucleophiles at the ethyl group.
Elimination Reactions and Their Mechanistic Pathways
In the presence of a base, this compound can undergo β-elimination to form 4-vinylpyridine. The mechanism of this reaction has been a subject of detailed investigation, with evidence pointing towards a continuum between concerted and stepwise pathways.
E1cb Irreversible Mechanism
Studies involving 2-(2-chloroethyl)pyridine (B91823), a structural isomer of the title compound, provide strong evidence for an E1cb irreversible mechanism, particularly in the presence of certain bases and reaction conditions. psu.edursc.org This mechanism involves a two-step process:
Deprotonation: A base abstracts a proton from the carbon atom adjacent to the pyridine ring (the β-carbon), forming a carbanion intermediate. psu.edursc.org
Chloride Elimination: The resulting carbanion then expels the chloride ion in a subsequent, rapid step to form the alkene product, 4-vinylpyridine. psu.edursc.org
The absence of deuterium (B1214612) incorporation into the starting material during elimination reactions in deuterated solvents (OD⁻/D₂O) rules out a reversible E1cb mechanism and supports the irreversible nature of the carbanion formation step under these conditions. psu.edu The stability of the carbanion intermediate is a crucial factor favoring the E1cb pathway. For pyridine-activated systems, this intermediate can possess a stable enamine-like structure. psu.edursc.org
Role of Pyridine Ring Protonation (NH+) in Reaction Kinetics
The kinetics of the elimination reaction are significantly influenced by the protonation state of the pyridine nitrogen. Even when present in very low concentrations, the protonated form of the substrate (NH+) is substantially more reactive towards base-induced elimination than the neutral form (N). psu.edursc.org This phenomenon is quantified by the proton activating factor (PAF), which is the ratio of the reactivity of the protonated species to the neutral species. For the related 2-(2-chloroethyl)pyridine, this ratio is on the order of 10⁵. psu.edursc.org
Competition with S_N2 Reactions
Bimolecular nucleophilic substitution (S_N2) and elimination (E2/E1cb) reactions are often competing pathways. acs.org For this compound, the choice between substitution and elimination is dictated by several factors, including the nature of the nucleophile/base, solvent, and temperature.
Nucleophile/Base Strength: Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles tend to favor substitution. youtube.com For example, in acetohydroxamate buffers, 2-(2-chloroethyl)pyridine undergoes both elimination and S_N2 reactions, with the acetohydroxamate ion acting as a nucleophile. psu.edursc.orgresearchgate.net
Solvent: Polar aprotic solvents can favor S_N2 reactions, whereas polar protic solvents can facilitate elimination pathways. youtube.commasterorganicchemistry.com
Temperature: Higher temperatures generally favor elimination reactions over substitution. youtube.commasterorganicchemistry.com
For primary substrates like this compound, S_N2 is typically the predominant pathway with good nucleophiles. libretexts.org However, the use of a strong, bulky base can shift the balance towards E2 elimination. libretexts.org The interplay between these factors determines the product distribution between the substituted product and 4-vinylpyridine.
Data Tables
Table 1: Reaction Mechanisms of Pyridine-Activated Ethyl Halides
| Substrate | Reaction Type | Proposed Mechanism | Key Findings | Reference |
| 2-(2-Chloroethyl)pyridine | β-Elimination | E1cb irreversible | Elimination competes with S_N2 reaction in acetohydroxamate buffers. | psu.edursc.org |
| Protonated 2-(2-Chloroethyl)pyridine (NH+) | β-Elimination | E1cb irreversible | Reactivity is ~10⁵ times greater than the neutral form due to increased acidity of β-protons. | psu.edursc.org |
| N-methylated 2-(2-fluoroethyl)pyridinium | β-Elimination | E1cb irreversible | Reaction proceeds via a moderately stable carbanion. | nih.gov |
| N-methylated 2-(2-chloroethyl)pyridinium | β-Elimination | Borderline E1cb/E2 | No stable anionic intermediate found, suggesting a concerted mechanism, but reactivity is only moderately increased compared to the fluoride (B91410) analogue. | nih.gov |
Table 2: Factors Influencing Competition Between S_N2 and E2/E1cb Reactions
| Factor | Favors S_N2 | Favors E2/E1cb | Rationale | Reference |
| Nucleophile/Base | Strong, non-hindered nucleophiles (e.g., RS⁻, N₃⁻) | Strong, sterically hindered bases (e.g., t-BuOK) | Steric hindrance around the base favors proton abstraction (elimination) over direct attack at the carbon center (substitution). | youtube.commasterorganicchemistry.com |
| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | Steric hindrance at the reaction center of the substrate disfavors the backside attack required for S_N2. | youtube.comlibretexts.org |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Polar protic (e.g., Ethanol) | Polar aprotic solvents enhance nucleophilicity, while polar protic solvents can solvate the leaving group and assist in elimination. | youtube.commasterorganicchemistry.com |
| Temperature | Low | High | Elimination reactions have a higher activation energy and are more entropically favored, thus becoming more dominant at higher temperatures. | youtube.commasterorganicchemistry.com |
Oxidation and Reduction Chemistry of the Pyridine Ring and Side Chain
The oxidation and reduction of this compound and related structures can occur at either the pyridine ring or the side chain, depending on the reagents and conditions employed.
The pyridine ring itself is generally resistant to oxidation, but the nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peracids, such as peracetic acid or meta-chloroperbenzoic acid (m-CPBA). abertay.ac.uk The resulting N-oxide group significantly alters the electronic properties of the ring, enhancing the reactivity at the 2- and 4-positions towards nucleophiles. abertay.ac.ukvulcanchem.com Another documented oxidation pathway involves the use of hydrogen peroxide, which has been used to form pyridine-N-oxides from substituted pyridines. orientjchem.org For instance, the oxidation of a substituted methylthio-pyridine with 30% H₂O₂ successfully yielded the corresponding N-oxide. vulcanchem.comorientjchem.org
Reduction of the pyridine ring is also possible, though it can be challenging to achieve selectively. Strong reducing agents like lithium aluminum hydride (LiAlH₄), particularly in the presence of aluminum chloride, can reduce the pyridine ring to yield mixtures of tetrahydropyridines and fully saturated piperidines. abertay.ac.uk Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are often used for the reduction of functional groups on the side chain without affecting the aromatic ring. google.com
The side chain of pyridine derivatives can undergo various oxidation and reduction reactions. For example, an alkyl group at the 4-position can be oxidized to a carboxylic acid. A well-documented process involves the oxidation of 4-methylpyridine (B42270) to 4-picolinic acid using a strong oxidizing agent like potassium permanganate (B83412). google.com The resulting carboxylic acid can then be subjected to further transformations, including reduction. The reduction of a carboxylic acid ester at the 4-position to a primary alcohol (4-pyridinemethanol) has been effectively carried out using sodium borohydride. google.com
The following table outlines a representative multi-step synthesis involving the oxidation and subsequent reduction of a 4-substituted pyridine derivative, illustrating the chemical transformations possible for the side chain.
Table 1: Representative Oxidation-Reduction Sequence of a 4-Substituted Pyridine
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Oxidation of Side Chain | KMnO₄, Water, 75-80°C | 4-Picolinic Acid |
| 2 | Esterification | Methanol, Acid catalyst | Methyl Pyridine-4-carboxylate |
| 3 | Reduction of Ester | NaBH₄, Lewis acid catalyst | 4-Pyridinemethanol (B147518) |
This table is based on a synthetic method for 4-(chloromethyl)pyridine (B78701) hydrochloride, demonstrating typical oxidation and reduction reactions on a pyridine side chain. google.com
Cross-Coupling Reactions of Halogenated Pyridine Moieties
Halogenated pyridines, such as isomers of chloropyridine, are valuable substrates in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogenated pyridine is influenced by the position of the halogen, the catalyst system, and the reaction conditions.
The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom, which withdraws electron density primarily from the C2 (ortho) and C4 (para) positions. google.com This inherent electronic property makes these positions more susceptible to oxidative addition by a low-valent transition metal (e.g., Pd(0) or Ni(0)), which is the key initial step in many cross-coupling catalytic cycles. google.com Consequently, for polyhalogenated pyridines, cross-coupling reactions often occur preferentially at the C2 or C4 positions. google.com
Several types of cross-coupling reactions are applicable to halogenated pyridines:
Suzuki-Miyaura Coupling: This reaction pairs a halide with an organoboron compound and is widely used. Halogenated pyridines, including those with chloro and bromo substituents, are effective electrophiles. For example, 2-bromo-4-(chloromethyl)pyridine (B1342935) can undergo Suzuki-Miyaura coupling where the bromine atom reacts with a boronic acid in the presence of a palladium catalyst to form a biaryl compound. abertay.ac.uk Similarly, various chloropyridines have been successfully coupled with potassium amidomethyltrifluoroborates using a Pd(OAc)₂/XPhos catalyst system. mdpi.com
Nickel-Catalyzed Cross-Electrophile Coupling: This method allows for the coupling of two different electrophiles, such as a heteroaryl halide and an alkyl halide. Nickel catalysts are particularly effective for this transformation. For instance, 3-bromopyridine (B30812) derivatives have been coupled with alkyl halides in good yields using a nickel-based catalyst system. acs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While less common for chloropyridines due to the lower reactivity of the C-Cl bond, it has been demonstrated with related heterocyclic systems. For example, a 4-chloro-2-trichloromethylquinazoline was coupled with phenylacetylene (B144264) using a Pd(OAc)₂ catalyst, though the yield was modest due to competing side reactions. google.com
The choice of catalyst, ligand, and base is critical for achieving high efficiency and selectivity in these reactions.
Table 2: Examples of Cross-Coupling Reactions with Halogenated Pyridines
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Conditions | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloropyridine (B1293800) | Potassium amidomethyltrifluoroborate | 2.5 mol % Pd(OAc)₂, 5 mol % XPhos | Cs₂CO₃, CPME/H₂O, 85°C | Amidomethyl-pyridine |
| Suzuki-Miyaura | 2-Bromo-4-(chloromethyl)pyridine | Boronic Acids | Palladium catalyst, Base | Inert atmosphere | Biaryl compound |
| Nickel-Catalyzed | 3-Bromopyridine | Alkyl Halide | Nickel catalyst, Ligand | Not specified | Alkyl-substituted pyridine |
This table summarizes findings from various studies on cross-coupling reactions involving halogenated pyridine derivatives. abertay.ac.ukmdpi.comacs.org
Influence of Substituents on Chemical Reactivity
The reactivity of this compound and related compounds is profoundly influenced by the presence of other substituents on the pyridine ring. These substituents can exert both steric and electronic effects, which can alter reaction rates, regioselectivity, and even the mechanistic pathway. google.com
Steric hindrance, arising from the spatial bulk of substituents, can significantly impact the rate of a chemical reaction. In the context of pyridine chemistry, substituents near the reaction center can impede the approach of a reagent, thereby slowing down the reaction.
Conversely, steric strain can sometimes accelerate a reaction by destabilizing the ground state of the reactant molecule more than the transition state. Research on the halogenation of substituted pyridines has provided clear examples of this phenomenon. In a two-step halogenation process involving the formation of a phosphonium (B103445) salt at the 4-position, it was observed that steric hindrance from substituents at the 3- and 5-positions could facilitate the subsequent chlorination step. acs.org The significant steric hindrance in these 3,5-disubstituted systems is believed to result in a more facile displacement of the phosphonium group by a chloride nucleophile. acs.org
Another study demonstrated that a 3-phenyl substituent in a pyridine phosphonium salt created steric destabilization that made it more reactive than a less hindered 2-substituted analogue. These findings highlight that steric effects are a crucial factor in determining reactivity, sometimes even outweighing electronic effects. acs.orgevitachem.com
Table 3: Influence of Steric Hindrance on Reactivity
| Pyridine System | Observation | Implication |
|---|---|---|
| 3,5-disubstituted pyridinium (B92312) salt | More facile chlorination compared to less hindered systems. | Steric hindrance can accelerate the nucleophilic substitution reaction. acs.org |
| 3-phenyl substituted pyridinium salt | More reactive than a 2-substituted salt. | Steric destabilization of the ground state increases reactivity. |
This table illustrates the impact of steric effects on the reactivity of substituted pyridine derivatives based on mechanistic studies. acs.org
The electronic nature of substituents on the pyridine ring plays a critical role in modulating its reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring and, consequently, its susceptibility to attack by either electrophiles or nucleophiles.
The pyridine ring is inherently electron-deficient. google.com EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, further decrease the electron density on the ring, particularly at the ortho and para positions. This enhanced electrophilicity makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) and facilitates the oxidative addition step in cross-coupling reactions. google.com For example, a kinetic study of the reaction between nitropyridines and amines showed that the nitro group significantly activates the pyridine ring for nucleophilic attack. biosynth.com Similarly, in designing phosphine (B1218219) reagents for pyridine halogenation, incorporating electron-deficient pyridine ligands on the phosphine made the resulting phosphonium salts more reactive towards halide nucleophiles.
Conversely, EDGs, such as alkyl or alkoxy groups, increase the electron density of the pyridine ring. This makes the ring more susceptible to electrophilic attack (though this is generally difficult for pyridines) and can influence the outcomes of other reactions. In nickel-catalyzed cross-coupling reactions of 3-bromopyridines, substrates with electron-donating groups generally provided higher yields of the coupled product. acs.org The electronic properties of substituents can also modulate the ligand field strength when the pyridine acts as a ligand in a metal complex, which in turn can influence the catalytic activity of the complex.
Table 4: Effect of Electronic Groups on Pyridine Reactivity
| Group Type | Example Substituent | Effect on Pyridine Ring | Impact on Reactivity |
|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CF₃ | Decreases electron density | Activates ring for nucleophilic attack and oxidative addition. google.combiosynth.com |
| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases electron density | Can lead to higher yields in certain cross-coupling reactions. acs.org |
This table summarizes the general electronic effects of different substituent types on the reactivity of the pyridine ring. google.comacs.orgbiosynth.com
Computational Chemistry and Quantum Mechanical Analysis of 4 2 Chloroethyl Pyridine
Density Functional Theory (DFT) Applications in Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Applying DFT to 4-(2-Chloroethyl)pyridine would allow for a detailed exploration of its structural and electronic characteristics.
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this would precisely define the spatial relationship between the pyridine (B92270) ring and the chloroethyl side chain.
Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the ring and the chloroethyl group, particularly the C-Cl antibonding orbital.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require a specific computational study to be performed.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, each peak in the theoretical spectrum can be assigned to a specific motion of the atoms, such as C-H stretching, C=C bending in the pyridine ring, or the C-Cl stretching of the side chain. This allows for a detailed interpretation of experimental spectra and a deeper understanding of the molecule's vibrational modes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (typically colored red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the chloroethyl group, indicating sites susceptible to nucleophilic attack.
Analysis of Intermolecular Interactions and Bonding Characteristics
Beyond the properties of a single molecule, computational methods can shed light on how this compound interacts with itself or other molecules.
In the solid state or in concentrated solutions, weak intermolecular interactions can occur. One such potential interaction in this compound is a halogen bond, specifically an N···Cl interaction between the nitrogen atom of one molecule and the chlorine atom of another. This type of non-covalent bond, where the chlorine atom acts as an electrophilic region (a "σ-hole"), could be investigated computationally. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density at the bond critical point between the nitrogen and chlorine atoms to characterize the strength and nature of this interaction. Such an analysis would reveal whether this interaction is significant enough to influence the crystal packing or bulk properties of the compound.
Synthetic Utility and Research Applications of 4 2 Chloroethyl Pyridine Derivatives
Role as a Crucial Intermediate in Pharmaceutical and Agrochemical Synthesis
The pyridine (B92270) scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and agrochemicals. nih.govmdpi.comresearchgate.net The introduction of a reactive handle, such as the 2-chloroethyl group in 4-(2-Chloroethyl)pyridine, provides a strategic point for chemical modification and the elaboration of molecular complexity. This makes it a key building block in the synthesis of a wide range of biologically active compounds.
Synthesis of Complex Organic Molecules
The chloroethyl group of this compound serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is fundamental to its role in the synthesis of complex organic molecules. Various nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility allows for the integration of the pyridylethyl moiety into larger and more intricate molecular architectures.
Building Blocks for Drug Discovery
In the realm of drug discovery, the pyridine ring is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. By utilizing this compound as a building block, medicinal chemists can systematically introduce the pyridyl group into novel molecular frameworks. This approach is instrumental in creating libraries of compounds for screening against various diseases, with the aim of identifying new therapeutic agents. The specific substitution pattern of the pyridine ring and the nature of the linkage formed via the chloroethyl group can be fine-tuned to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Precursors for Proton Pump Inhibitors
While specific examples directly employing this compound in the synthesis of commercially available proton pump inhibitors (PPIs) are not prominently documented in publicly available literature, the general synthetic strategies for this class of drugs often involve the coupling of a substituted pyridine moiety with a benzimidazole core. The reactive nature of chloro-substituted pyridines makes them suitable precursors for such syntheses.
Pathways to Antihistamine and Anti-inflammatory Agents
The pyridine nucleus is a common feature in many antihistamine and anti-inflammatory drugs. The synthesis of such agents often involves the alkylation of a nucleophilic core with a reactive pyridine-containing side chain. Although direct synthetic routes starting from this compound are not extensively detailed in the available research, its structural motifs are present in molecules with these therapeutic activities.
Design and Synthesis of Novel Bioactive Pyridine Derivatives
The inherent reactivity of this compound makes it an attractive starting material for the design and synthesis of novel pyridine derivatives with potential biological activity. researchgate.net Researchers can exploit the chloroethyl group to introduce various functional groups and build upon the pyridine core to explore new chemical space.
Development of Hydrazone Compounds with Therapeutic Potential
Hydrazones are a class of organic compounds characterized by the R1R2C=NNH-R3 functional group and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor effects. The synthesis of hydrazones typically involves the condensation of a hydrazine derivative with an aldehyde or a ketone.
Derivatization for Fluorinated Active Pharmaceutical Ingredients
The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity. nih.govnih.gov The concept of bioisosteric replacement , where one atom or group of atoms is substituted for another with similar physical or chemical properties, is a cornerstone of drug design. cambridgemedchemconsulting.comestranky.sk In this context, the chloroethyl group of this compound can be considered a precursor to a fluoroethyl group, a common bioisostere for hydroxyl or methyl groups. nih.gov
While direct synthesis of fluorinated active pharmaceutical ingredients (APIs) from this compound is not extensively documented in publicly available literature, its potential as a starting material is significant. The conversion of the chloroethyl moiety to a fluoroethyl group can be achieved through nucleophilic substitution reactions, for instance, using a fluoride (B91410) salt. The resulting 4-(2-fluoroethyl)pyridine could then be incorporated into larger molecules to modulate their biological activity. The pyridine ring itself is a common scaffold in many approved drugs. mdpi.com
The strategic placement of a fluoroethyl group on a pyridine ring can lead to compounds with improved therapeutic profiles. For example, the presence of a fluorine atom can block sites of metabolism, leading to a longer drug half-life. mdpi.com Furthermore, the high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially enhancing its interaction with biological targets. nih.gov
Table 1: Bioisosteric Replacements Relevant to Drug Design
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Hydrogen (-H) | Fluorine (-F) | Increased metabolic stability, altered pKa, enhanced binding interactions. cambridgemedchemconsulting.comestranky.sk |
| Methyl (-CH3) | Fluoroethyl (-CH2CH2F) | Improved pharmacokinetic properties, potential for specific interactions. |
| Hydroxyl (-OH) | Fluoroethyl (-CH2CH2F) | Increased lipophilicity, enhanced membrane permeability. nih.gov |
| Chloroethyl (-CH2CH2Cl) | Fluoroethyl (-CH2CH2F) | Modulation of electronic properties and metabolic stability. |
This table provides examples of common bioisosteric replacements and their potential benefits in drug discovery.
Applications in Peptide Chemistry (e.g., Carboxyl Termini Protection)
In the synthesis of peptides, the protection of reactive functional groups is crucial to prevent unwanted side reactions and ensure the correct amino acid sequence. nih.gov The carboxyl group of the C-terminal amino acid is often protected as an ester during peptide synthesis. libretexts.org Pyridyl-containing protecting groups, such as the 4-picolyl (4-pyridylmethyl) group, have been utilized for this purpose. These groups offer the advantage of imparting a basic handle to the otherwise neutral peptide, which can aid in purification by ion-exchange chromatography.
Following this principle, this compound can serve as a precursor for the introduction of a 4-(2-pyridyl)ethyl protecting group for the carboxyl termini of amino acids. The synthesis would involve the esterification of the N-protected amino acid with 4-(2-hydroxyethyl)pyridine, which can be readily prepared from this compound via hydrolysis.
The resulting 4-(2-pyridyl)ethyl esters are expected to be stable under the conditions of peptide coupling and N-terminal deprotection (e.g., using Fmoc or Boc strategies). biosynth.com The cleavage of this protecting group can be achieved under specific conditions, such as reduction or other methods that selectively target the pyridylethyl ester bond without affecting the peptide backbone or other protecting groups. libretexts.org
Table 2: Protecting Groups in Peptide Synthesis
| Protecting Group | Structure | Introduction Method | Cleavage Conditions |
| Benzyl (Bzl) | -CH₂-Ph | Esterification | Hydrogenolysis, strong acid (e.g., HBr/AcOH) |
| tert-Butyl (tBu) | -C(CH₃)₃ | Esterification | Strong acid (e.g., TFA) |
| 4-Picolyl (Pic) | -CH₂-(4-pyridyl) | Esterification | Catalytic hydrogenation, electrolytic reduction |
| 4-(2-Pyridyl)ethyl (Pye) | -CH₂CH₂-(4-pyridyl) | Esterification | Potentially reduction or specific chemical cleavage |
This table compares the proposed 4-(2-Pyridyl)ethyl protecting group with other common carboxyl protecting groups used in peptide synthesis.
Functionalization of Macrocyclic Systems (e.g., Calixarenes)
Calixarenes are macrocyclic compounds that have a cup-like shape and are capable of forming host-guest complexes with various ions and small molecules. nih.gov Their properties can be fine-tuned by chemical modification of their upper or lower rims. researchgate.net The functionalization of the lower rim, which consists of phenolic hydroxyl groups, is a common strategy to introduce specific binding sites or to alter the solubility and complexation behavior of the calixarene. nih.gov
This compound is a suitable reagent for the alkylation of the phenolic hydroxyl groups of calixarenes. In a manner analogous to the well-documented functionalization of calixarenes with 2-(chloromethyl)pyridine (B1213738), this compound can be reacted with the calixarene in the presence of a base to form ether linkages at the lower rim. acs.org This introduces pyridylethyl pendant groups, which can significantly influence the properties of the macrocycle.
The appended pyridyl units can act as metal coordination sites, hydrogen bond acceptors, or impart pH-responsiveness to the calixarene. nih.gov This functionalization can lead to the development of novel sensors, extractants for metal ions, or molecular containers with tunable guest-binding properties. The number of pyridylethyl groups and their arrangement on the calixarene lower rim can be controlled by the reaction conditions, leading to a variety of functionalized macrocycles with distinct properties. mdpi.com
Table 3: Functionalization of Calix nih.govarene with Pyridylalkyl Groups
| Reagent | Functional Group Introduced | Potential Application | Reference |
| 2-(Chloromethyl)pyridine | 2-Pyridylmethyl | Metal ion sensing, molecular recognition | acs.org |
| This compound | 4-(2-Pyridyl)ethyl | pH-responsive systems, catalysis, ion extraction | |
| Terpyridine-functionalized linkers | Terpyridyl | Anion sensing, lanthanide complexation | nih.gov |
This table illustrates the use of pyridylalkylating agents for the modification of calixarenes and their potential applications.
Development of Materials with Specific Properties (e.g., Corrosion Inhibitors, Polymer Stabilizers)
The pyridine moiety is known to be an effective functional group in the design of corrosion inhibitors for various metals, particularly steel in acidic environments. nih.gov Pyridine derivatives can adsorb onto the metal surface through the nitrogen atom and the π-electrons of the aromatic ring, forming a protective layer that inhibits the corrosion process. mdpi.com
Derivatives of this compound have been investigated as corrosion inhibitors. For instance, [(2-pyridin-4-ylethyl)thio]acetic acid, synthesized from a derivative of this compound, has shown significant corrosion inhibition for steel in sulfuric acid solution. researchgate.net The presence of the pyridylethyl group, along with other heteroatoms like sulfur and oxygen, enhances the adsorption and protective efficiency of the molecule. researchgate.net
In the realm of polymer science, this compound can be used to modify existing polymers or as a comonomer in polymerization reactions to introduce pendant pyridyl groups. mdpi.com These pyridyl moieties can act as stabilizers by quenching acidic species or by chelating metal ions that can catalyze polymer degradation. The modification of polymers like polystyrene or polyacrylates with this compound can impart new functionalities, such as pH-responsiveness or the ability to coordinate with metal catalysts. researchgate.net
Table 4: Applications of Pyridine Derivatives in Materials Science
| Application | Compound/Derivative | Mechanism of Action |
| Corrosion Inhibition | [(2-pyridin-4-ylethyl)thio]acetic acid | Adsorption on metal surface, formation of a protective film. researchgate.net |
| 4-(pyridin-4-yl)thiazol-2-amine | Mixed-type inhibition through physisorption and chemisorption. nih.gov | |
| Polymer Stabilization | Polymers with pendant pyridyl groups | Quenching of acidic species, chelation of metal ions. |
| Copolymers of 4-chloromethyl styrene modified with pyridine derivatives | Introduction of functional groups for enhanced properties. |
This table summarizes the roles of pyridine derivatives in the development of corrosion inhibitors and polymer stabilizers.
Biological Activity and Pharmacological Potential of 4 2 Chloroethyl Pyridine Derivatives
Antimicrobial Properties
Derivatives of pyridine (B92270) are known to exhibit a broad spectrum of antimicrobial activities. nih.gov The presence of different functional groups on the pyridine ring can influence the potency and selectivity of these compounds against various microorganisms. nih.gov
Several studies have highlighted the potential of pyridine derivatives as antifungal agents. For instance, certain nicotinic acid benzylidene hydrazide derivatives have shown activity against Candida albicans and Aspergillus niger, with some compounds exhibiting efficacy comparable to the standard drug fluconazole. nih.gov Similarly, Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide have demonstrated high antifungal activity against C. albicans and C. glabrata. nih.gov
Other research has explored 1,2,4-oxadiazole-coumarin-pyridines, which showed better antifungal activity than the standard drug Clotrimazole. mdpi.com Additionally, some pyridine derivatives have been found to be active against a strain of C. albicans that lacks certain efflux pumps, suggesting that these compounds might be effective against drug-resistant fungal strains. nih.gov The proposed mechanism for some of these compounds is the inhibition of lanosterol (B1674476) demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov
Table 1: Antifungal Activity of Selected Pyridine Derivatives
| Compound Class | Fungal Strains Tested | Observations | Reference(s) |
|---|---|---|---|
| Nicotinic acid benzylidene hydrazides | Candida albicans, Aspergillus niger | Activity comparable to fluconazole. | nih.gov |
| Mannich bases of isonicotinohydrazide | Candida albicans, Candida glabrata | High antifungal activity observed. | nih.gov |
| Pyridine carbonitrile derivatives | Candida albicans | Compound 3b showed activity equivalent to miconazole. | researchgate.net |
The antibacterial potential of pyridine derivatives has been investigated against both Gram-positive and Gram-negative bacteria. nih.govopenaccessjournals.com Symmetrical diquaternary salts derived from 4-[2-(pyridin-4-yl)ethyl]pyridine have shown inhibitory properties against at least one bacterial strain among a panel including Bacillus subtilis, Bacillus cereus, and Sarcina lutea. nih.gov
Nicotinoyl thiourea (B124793) derivatives have demonstrated excellent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. mdpi.com Furthermore, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents, with the most active molecule showing a MIC value of 3.35 µg/mL against E. coli. nih.gov
Table 2: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Bacterial Strains Tested | MIC Values/Observations | Reference(s) |
|---|---|---|---|
| Dodecanoic acid derivatives | B. subtilis, S. aureus, E. coli | Good antibacterial activity. | openaccessjournals.com |
| Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC = 6.25–12.5 μg/mL. | nih.gov |
| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | MIC = 31.25–62.5 μg/mL. | mdpi.com |
| Pyridine carbonitrile derivatives | Bacillus cereus | Compounds 5a , 6b , and 7a (MIC = 50 μg/ml) showed half the activity of ampicillin. | researchgate.net |
The pyridine scaffold is present in various compounds with significant antiviral activity. nih.govbenthamscience.com Research has shown that pyridine derivatives can inhibit viral replication through various mechanisms. nih.gov Isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, demonstrating antiviral activity against both Venezuelan equine encephalitis virus (VEEV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). mdpi.com
One particular isothiazolo[4,3-b]pyridine, RMC-113, has shown broad-spectrum antiviral activity against SARS-CoV-2, VEEV, dengue virus 2, Ebola virus, and Marburg virus. mdpi.com Another study highlighted a pyridine-N-oxide that showed excellent stability to inhibit the main protease 3CLpro of SARS-CoV-2. mdpi.com
Table 3: Antiviral Activity of Selected Pyridine Derivatives
| Compound Class | Virus Tested | Mechanism of Action/Observation | Reference(s) |
|---|---|---|---|
| Isothiazolo[4,3-b]pyridines | VEEV, SARS-CoV-2 | Dual inhibitors of PIKfyve and PIP4K2C. | mdpi.com |
| RMC-113 | SARS-CoV-2, VEEV, Dengue, Ebola, Marburg | Dual PIKfyve/PIP4K2C inhibitor. | mdpi.com |
Pyridine-containing compounds have been explored for their potential to combat malaria. researchgate.net Chloroquine (B1663885), a well-known antimalarial drug, features a quinoline (B57606) ring system, which is related to pyridine. nih.gov Novel chloroquine derivatives with modified side chains have been synthesized and evaluated for their anti-malarial activity. nih.govresearchgate.net
One such derivative, SKM13, was found to be 1.28-fold more effective than chloroquine against a CQ-resistant strain of Plasmodium falciparum. nih.govresearchgate.net In an in vivo mouse study, SKM13 was able to completely inhibit the growth of Plasmodium berghei in the blood and increased the survival rate. nih.govresearchgate.net Other pyridine derivatives have also shown promising antiplasmodial effects against P. berghei, with suppression percentages of up to 97.78%. researchgate.net
Table 4: Anti-malarial Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Plasmodium Strain | Efficacy/Observations | Reference(s) |
|---|---|---|---|
| SKM13 (Chloroquine derivative) | P. falciparum (CQ-resistant), P. berghei | 1.28-fold more effective than chloroquine against resistant P. falciparum. Completely inhibited P. berghei growth in mice. | nih.govresearchgate.net |
| Pyridine derivatives (General) | P. berghei | Up to 97.78% suppression. | researchgate.net |
Cytotoxic Effects and Anticancer Therapeutic Exploration
The cytotoxic properties of pyridine derivatives against various cancer cell lines have been a significant focus of research, leading to the exploration of their potential as anticancer agents. nih.govmdpi.com
Numerous in vitro studies have demonstrated the ability of pyridine derivatives to inhibit the proliferation of cancer cells. For example, a new pyrano-pyridine derivative, 4-CP.P, was found to be the most effective compound among a series tested against K562 leukemia cells, with an IC50 value of 20 μM. researchgate.net This compound was shown to induce apoptosis and increase the production of reactive oxygen species in the cancer cells. researchgate.net
A series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were evaluated for their antiproliferative activity against HepG-2 (hepatocellular carcinoma) and Caco-2 (colorectal carcinoma) cell lines. nih.gov The spiro-pyridine derivatives, in particular, showed promising results, with IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM against the Caco-2 cell line. nih.gov Compound 7 from this series was even more potent than the standard drug Doxorubicin against Caco-2 cells and was found to induce apoptosis. nih.gov
In another study, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives were designed and evaluated as dual EGFR/VEGFR-2 inhibitors. rsc.org Several of these compounds exhibited superior anticancer activities against both HepG-2 and MCF-7 (breast cancer) cell lines. rsc.org
Table 5: In Vitro Cytotoxicity of Selected Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values/Observations | Reference(s) |
|---|---|---|---|
| 4-CP.P (pyrano-pyridine derivative) | K562 (leukemia) | 20 μM | researchgate.net |
| Spiro-pyridine derivatives (5, 7, 8) | HepG-2 (liver), Caco-2 (colorectal) | Caco-2: 7.83 ± 0.50 to 13.61 ± 1.20 μM. Compound 7 was more potent than Doxorubicin against Caco-2. | nih.gov |
| 4-thiophenyl-pyridine derivatives | HepG-2 (liver), MCF-7 (breast) | Compounds 10b and 2a showed potent dual EGFR/VEGFR-2 inhibition. | rsc.org |
Mechanistic Insights into Biological Interactions
The biological effects of 4-(2-Chloroethyl)pyridine and its derivatives are intrinsically linked to their chemical reactivity, particularly the presence of the electrophilic chloroethyl group. This functionality allows these compounds to interact with and modify biological macromolecules, leading to a cascade of cellular consequences.
Alkylating Agent Functionality in Biological Systems
Derivatives of this compound function as alkylating agents. medchemexpress.com The core of this reactivity lies in the carbon-chlorine bond within the ethyl side chain. This bond is susceptible to nucleophilic attack, enabling the molecule to transfer its ethylpyridine group to nucleophilic sites within the cell. This process, known as alkylation, is a key mechanism through which many biologically active compounds exert their effects. Related compounds, such as 2-(chloromethyl)pyridine (B1213738) and 4-(chloromethyl)pyridine (B78701), are also recognized for their roles as versatile alkylating agents in organic and pharmaceutical chemistry. medchemexpress.com This reactivity allows for the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds with various biological molecules.
Covalent Bonding with Biological Macromolecules (DNA, Proteins)
The alkylating capability of this compound derivatives facilitates the formation of stable covalent bonds with critical biological macromolecules, including proteins and DNA.
Proteins: Research on 4-halopyridines has shown them to be effective covalent protein modifiers. nih.govnih.gov They can selectively target and bind to nucleophilic amino acid residues, such as cysteine, within protein structures. nih.gov This interaction can be highly specific, as seen in the inactivation of human dimethylarginine dimethylaminohydrolase-1 (DDAH1), where a 4-halopyridine derivative covalently modifies an active-site cysteine. nih.gov The reactivity of these compounds can be "switched" or enhanced upon binding to a target protein. nih.gov This occurs through the stabilization of the protonated pyridinium (B92312) ion, a more reactive form of the molecule, often facilitated by a nearby acidic residue like aspartate in the enzyme's active site. nih.govnih.gov This catalytic activation transforms the molecule from a state of modest reactivity, comparable to acrylamide, to a highly reactive state similar to iodoacetamide. nih.govnih.gov
DNA: As alkylating agents, these compounds can also react with the nucleophilic centers in DNA bases. The formation of covalent adducts with DNA can alter its structure and interfere with its normal functions.
Inhibition of Enzyme Activity and Disruption of DNA Replication
The covalent modification of macromolecules by this compound derivatives is a primary mechanism for their pharmacological potential, leading to enzyme inhibition and the disruption of DNA replication.
Inhibition of Enzyme Activity: By forming covalent bonds with amino acid residues in the active sites of enzymes, these compounds can act as irreversible inhibitors. The modification of a critical residue, such as the cysteine in DDAH1, blocks the enzyme's catalytic function. nih.gov Similarly, a related compound, 4-(4-chlorobenzyl)pyridine, has been shown to inhibit drug-metabolizing enzymes like benzphetamine N-demethylase, a member of the cytochrome P450 family. nih.gov
Disruption of DNA Replication: The alkylation of DNA bases creates adducts that act as physical impediments to the DNA replication machinery. nih.gov When a replication fork encounters such a lesion, its progression can be stalled. nih.gov This phenomenon, known as replication stress, can lead to the collapse of the replication fork, the formation of DNA double-strand breaks, and the activation of cellular DNA damage response pathways. nih.gov If the damage is extensive or cannot be repaired, it can prevent the timely and accurate duplication of the genome, ultimately compromising cell viability. nih.govresearchgate.net
Bioassay and Mutagenicity Studies
The potential of this compound derivatives to chemically alter DNA underscores the importance of evaluating their mutagenicity. Such studies are often conducted using bacterial reverse mutation assays.
Evaluation in Bacterial Strains (e.g., Salmonella typhimurium)
The mutagenic potential of halogenated pyridines has been investigated using the Salmonella typhimurium/mammalian microsome assay, commonly known as the Ames test. nih.gov This assay assesses a chemical's ability to induce mutations that revert a non-functional gene in the bacteria, allowing them to grow in a nutrient-deficient medium.
Studies have shown that certain chloromethyl pyridines, which are structurally related to this compound, exhibit mutagenic activity in this system. Specifically, 2-chloromethyl pyridine and 3-chloromethyl pyridine were found to be mutagenic in Salmonella strains, both with and without the presence of a rat-liver metabolic activation system (S9). nih.gov Furthermore, 2-chloropyridine (B119429) demonstrated a positive mutagenic response, but only in the presence of metabolic activation. nih.govbibliotekanauki.pl In contrast, its metabolite, 2-chloropyridine N-oxide, was not mutagenic under the tested conditions. bibliotekanauki.pl
| Compound | Bacterial Strain(s) | Metabolic Activation (S9) | Mutagenic Response | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | TA97, TA98, TA100, TA102 | Required | Positive | nih.gov |
| 2-Chloromethyl pyridine | TA97, TA98, TA100, TA102 | Not Required | Positive | nih.gov |
| 3-Chloromethyl pyridine | TA97, TA98, TA100, TA102 | Not Required | Positive | nih.gov |
| 2-Fluoropyridine | TA97, TA98, TA100, TA102 | Required | Equivocal | nih.gov |
Correlation of Halogen Substitution with Mutagenicity
Structure-activity relationship studies provide insight into how the type and position of halogen substituents on the pyridine ring influence mutagenicity. The chemical reactivity of halopyridines is related to the potential for nucleophilic displacement of the halogen atom. nih.gov This reactivity is particularly noted when halogens are located at the 2, 4, or 6 positions of the pyridine ring. nih.gov
The observed mutagenicity of chloromethyl pyridines suggests that the presence of a halogen on a methyl substituent attached to the pyridine ring is a significant structural feature contributing to this biological activity. nih.gov The position of this chloromethyl group (e.g., position 2 or 3) also influences the mutagenic response. nih.gov These findings indicate that the ability of these molecules to act as alkylating agents, facilitated by the halogenated side chain, is directly linked to their mutagenic potential in bacterial assays. However, it is important to note that the influence of halogenation can vary depending on the biological endpoint being measured, as some studies have found that halogen atoms on pyridine derivatives can lead to lower antiproliferative activity against cancer cell lines. nih.gov
| Structural Feature | Observed Effect on Mutagenicity | Plausible Mechanism | Reference |
|---|---|---|---|
| Halogen at position 2 of pyridine ring | Associated with mutagenic activity (e.g., 2-Chloropyridine) | Facilitates nucleophilic displacement in addition-elimination reactions | nih.gov |
| Halogen on a methyl substituent (e.g., -CH₂Cl) | Confers mutagenic activity (e.g., 2- and 3-Chloromethyl pyridine) | Acts as an effective alkylating moiety | nih.gov |
Despite a comprehensive search for scientific literature, no specific studies detailing the in vivo anti-inflammatory activity of derivatives of the chemical compound “this compound” were found. Research focusing on the direct synthesis of anti-inflammatory agents from this particular starting material and their subsequent evaluation in living organisms does not appear to be readily available in the public domain.
Therefore, it is not possible to provide an article with detailed research findings and data tables on the in vivo anti-inflammatory activity of this compound derivatives as requested. The available scientific literature focuses on broader classes of pyridine derivatives, without specific mention of the biological activities of compounds directly derived from this compound.
Analytical Characterization in 4 2 Chloroethyl Pyridine Research
Spectroscopic Techniques for Structure Elucidation and Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of 4-(2-Chloroethyl)pyridine with electromagnetic radiation, researchers can map its atomic connectivity and confirm its synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the chloroethyl side chain. The pyridine ring protons typically appear as two sets of doublets in the downfield region (δ 7.0-8.5 ppm). The protons closer to the electronegative nitrogen atom (at positions 2 and 6) are more deshielded and resonate at a higher chemical shift than the protons at positions 3 and 5. The ethyl group protons would exhibit a characteristic pattern of two triplets. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Ar) would appear as one triplet, while the methylene group attached to the chlorine atom (-CH₂-Cl) would be further downfield due to the halogen's electron-withdrawing effect, also appearing as a triplet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The pyridine ring carbons typically resonate in the δ 120-150 ppm range, with the carbon atom attached to the side chain showing a distinct chemical shift. The two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum.
While specific spectral data for this compound is not widely published, data from the closely related compound, 4-(Chloromethyl)pyridine (B78701) hydrochloride, can be used for comparison. The primary difference would be the presence of an additional methylene signal in both the proton and carbon spectra for this compound, with corresponding changes in the splitting patterns of the side-chain protons from a singlet to two triplets.
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 4-(Chloromethyl)pyridine hydrochloride | ¹H NMR | D₂O | ~8.8 (d, 2H, H-2,6), ~7.9 (d, 2H, H-3,5), ~4.8 (s, 2H, -CH₂Cl) |
| ¹³C NMR | D₂O | ~150.0 (C-4), ~142.0 (C-2,6), ~128.0 (C-3,5), ~45.0 (-CH₂Cl) |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular vibrations. The IR spectrum of this compound would be dominated by vibrations associated with the pyridine ring and the chloroalkane functional group.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N ring stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring.
Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region.
C-Cl stretching: A strong band typically appearing in the 600-800 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane bends in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the pyridine ring.
Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds. The symmetric ring breathing modes of the pyridine ring often give rise to strong signals in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |
| Pyridine Ring Breathing | ~1000 | Raman (Strong) |
| C-Cl Stretch | 600 - 800 | IR (Strong) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring acts as a chromophore, responsible for the absorption of UV light. Pyridine itself exhibits characteristic absorption bands around 250-260 nm, which are attributed to π → π* transitions within the aromatic system. jcsp.org.pk The presence of the chloroethyl substituent is not expected to significantly shift these absorption maxima, making UV-Vis spectroscopy a useful tool for quantifying the concentration of the compound in solution rather than for detailed structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₇H₈ClN), the expected monoisotopic mass is approximately 141.04 Da. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z 141 and m/z 143.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. Based on studies of similar compounds, the initial fragmentation is often the loss of the alkyl chloride side chain. sigmaaldrich.com Potential fragmentation pathways include:
Loss of a chlorine radical: [M - Cl]⁺ leading to a fragment at m/z 106.
Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the ethyl group, generating a pyridinylmethyl radical and a chloroethyl cation, or more likely, a pyridinylmethyl cation (tropylium-like ion) at m/z 92.
Loss of HCl: Elimination of a hydrogen chloride molecule to give a radical cation at m/z 105.
Fragmentation of the pyridine ring: Subsequent loss of molecules like HCN from fragment ions. sigmaaldrich.com
| m/z | Proposed Fragment Identity | Proposed Loss from Molecular Ion |
|---|---|---|
| 141/143 | [C₇H₈ClN]⁺ (Molecular Ion) | - |
| 106 | [C₇H₈N]⁺ | •Cl |
| 105 | [C₇H₇N]⁺• | HCl |
| 92 | [C₆H₆N]⁺ | •CH₂Cl |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are vital for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity. These methods are also used to monitor the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reaction progress. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both qualitative and quantitative analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer, would be suitable for assessing the purity of this compound. The retention time is characteristic of the compound, and the peak area is proportional to its concentration.
Gas Chromatography (GC): As this compound is reasonably volatile, GC is another excellent method for purity analysis. The compound is passed through a column in a gaseous mobile phase, and its retention time is measured. GC is often coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components in a mixture.
X-ray Diffraction (XRD) for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₆ClN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.5211(2) |
| b (Å) | 10.2467(3) |
| c (Å) | 9.1436(3) |
| β (°) | 94.1771(11) |
| Volume (ų) | 609.35(3) |
Note: This data is for the isomer 2-(chloromethyl)pyridine and serves to illustrate the type of information obtained from an XRD study.
Elemental Analysis (C, H, N, O)
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing essential information about their elemental composition. For this compound, this analysis is crucial to confirm its empirical formula and assess the purity of synthesized samples. The theoretical elemental composition is calculated based on its molecular formula, C₇H₈ClN.
This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The presence of oxygen (O) is typically determined by difference, though it is not expected in the primary structure of this compound. The comparison between the calculated (theoretical) and experimentally determined (found) percentages serves as a key indicator of sample purity. For a pure sample, the found values are expected to be in close agreement with the calculated values, typically within a ±0.4% margin.
Detailed research findings from experimental elemental analysis for this compound are centered on verifying its stoichiometry against the theoretical values derived from its molecular formula.
Theoretical Composition
The elemental composition of this compound is calculated from its molecular formula (C₇H₈ClN) and the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Nitrogen: 14.01 g/mol ). The total molecular weight of the compound is approximately 141.60 g/mol .
The theoretical percentages are as follows:
Carbon (C): 59.38%
Hydrogen (H): 5.69%
Nitrogen (N): 9.89%
Chlorine (Cl): 25.04%
The following table summarizes the theoretical elemental composition of this compound.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 59.38 |
| Hydrogen | H | 5.69 |
| Nitrogen | N | 9.89 |
Structure Activity Relationship Sar Studies of 4 2 Chloroethyl Pyridine and Its Derivatives
Impact of Substitution Patterns on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of 4-(2-chloroethyl)pyridine are significantly influenced by the substitution patterns on the pyridine (B92270) ring. The pyridine nucleus, being electron-deficient, affects the reactivity of the chloroethyl side chain. Modifications to the ring can either enhance or diminish its electrophilic or nucleophilic character, thereby altering its interaction with biological targets.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the pyridine ring can modulate the electronic properties of the entire molecule. For instance, EDGs can increase the electron density on the ring, potentially affecting the reactivity of the chloroethyl group, while EWGs can make the ring more electron-deficient. nih.gov The position of these substituents is also critical; substitutions at the 2-, 3-, or 4-positions relative to the nitrogen atom can lead to different electronic and steric environments around the reactive chloroethyl side chain. uoanbar.edu.iq
Table 1: Predicted Impact of Substituents on the Reactivity of the Chloroethyl Group in this compound Derivatives
| Substituent Position | Electron-Donating Group (e.g., -OCH₃, -NH₂) | Electron-Withdrawing Group (e.g., -NO₂, -CN) |
| 2-position | May increase nucleophilicity of the pyridine nitrogen and slightly decrease the reactivity of the chloroethyl group towards nucleophilic attack. | Can significantly increase the electrophilicity of the pyridine ring and potentially enhance the reactivity of the side chain. |
| 3-position | Can increase electron density on the ring, potentially modulating the reactivity of the chloroethyl group. | Will decrease the electron density of the ring, influencing the side chain's reactivity. |
Correlation between Molecular Structure and Biological Activity
The biological activity of this compound and its derivatives is intrinsically linked to their molecular structure. Specific structural features are essential for binding to biological receptors and eliciting a pharmacological response. fiveable.me
The presence and nature of halogen substituents on the pyridine ring can significantly impact the antimicrobial efficacy of the compounds. Halogen atoms can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. mdpi.com Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the compound to its biological target. nih.gov
Studies on various halogenated pyridine derivatives have shown that the type of halogen (F, Cl, Br, I) and its position on the ring can lead to variations in antimicrobial activity. mdpi.commdpi.com For example, the substitution of chlorine or fluorine on the phenolic ring of some pyridine Schiff bases has been found to enhance their antifungal activity. mdpi.com The position of the halogen can also influence receptor selectivity. mdpi.com
Table 2: General Influence of Halogen Substitution on Antimicrobial Activity of Pyridine Derivatives
| Halogen Substituent | General Effect on Lipophilicity | Potential for Halogen Bonding | Observed Impact on Antimicrobial Activity |
| Fluorine (F) | Increases | Weak | Can enhance antifungal activity; position is crucial for selectivity. mdpi.com |
| Chlorine (Cl) | Significantly increases | Moderate | Often leads to good antimicrobial activity. mdpi.commdpi.com |
| Bromine (Br) | Greatly increases | Strong | Can contribute to potent antimicrobial effects. |
| Iodine (I) | Substantially increases | Very Strong | May result in high activity, but can also increase toxicity. |
Both steric and electronic factors of substituents on the this compound scaffold play a critical role in determining the pharmacological response. Steric hindrance, caused by bulky substituents, can affect the molecule's ability to fit into the binding site of a receptor or enzyme. nih.govnih.gov Conversely, a certain degree of steric bulk might be necessary for optimal interaction.
Electronic effects, governed by the electron-donating or electron-withdrawing nature of the substituents, influence the molecule's polarity, and its ability to form hydrogen bonds, and other non-covalent interactions with the target protein. nih.govresearchgate.net A recent review on pyridine derivatives indicated that the presence of -OMe, -OH, -C=O, and -NH2 groups could enhance antiproliferative activity, while halogen atoms or bulky groups were associated with lower activity in some cancer cell lines. nih.govunison.mxnih.gov
Computational Approaches to SAR Elucidation
Computational methods are invaluable tools for elucidating the SAR of this compound and its derivatives, offering insights that can guide the design of new and more effective compounds.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. mdpi.com
For pyridine derivatives, QSAR studies have been successfully employed to predict various biological activities, including antimicrobial and anticancer effects. chemrevlett.comchemrevlett.comnih.gov By developing a robust QSAR model for a series of this compound analogs, it would be possible to identify the key molecular features that contribute to the desired biological effect and to prioritize the synthesis of the most promising candidates. nih.govnih.gov
Table 3: Common Descriptors Used in QSAR Studies and Their Significance
| Descriptor Type | Examples | Significance in SAR |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic aspects of molecule-receptor interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit within a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | Describes the atomic arrangement and branching of the molecule. |
Computational chemistry offers powerful tools for predicting the reactive sites within a molecule and estimating its binding affinity to a biological target. Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that stabilize the complex. ekb.egnih.gov
By modeling this compound derivatives and their potential biological targets, it is possible to identify which analogs are most likely to bind with high affinity. nih.gov These simulations can also help to rationalize the observed SAR by visualizing how different substituents either enhance or disrupt the binding interactions. Furthermore, quantum mechanical calculations can be used to determine the reactivity of different atoms within the molecule, such as the carbon atom bearing the chlorine in the chloroethyl side chain, which is a likely site for nucleophilic attack. acs.org
Comparative Analysis with Related Pyridine Derivatives
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for designing compounds with enhanced potency and selectivity. A comparative analysis of this compound with other related pyridine derivatives reveals key structural features that govern their biological effects.
The position of a substituent on the pyridine ring is a critical determinant of activity. For instance, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, moving the substituent from the 2-position to the 3- or 4-position on the pyridine ring has been explored. While derivatization of 3- or 4-pyridines has sometimes been avoided due to potentially poor in vitro potencies, systematic modifications have yielded potent compounds. For example, in one study, the replacement of a 2-pyridine ring with a 3- or 4-pyridyl group was investigated to find backups for a selective PPARγ modulator known as DS-6930 nih.gov. This highlights that the 4-position, as seen in this compound, is a viable location for substitution to achieve desired biological activity.
The nature of the substituent itself plays a pivotal role. The chloroethyl group in this compound can be compared to other functionalities. Studies on various pyridine derivatives have shown that introducing groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity against cancer cell lines unison.mxmdpi.com. Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity unison.mxmdpi.com. For example, in a series of potential PPARγ agonists, the introduction of a chloro group at various positions of the pyridine ring did not result in compounds with high potency (EC50 < 1 μM) nih.gov. However, in a different context, such as antimicrobial agents, the presence of a chloro group at the C-6 position of pyridoquinolones showed significant activity mdpi.com.
A direct comparison between pyridine and pyrimidine (B1678525) scaffolds has also been conducted to evaluate their potential as anti-inflammatory agents. In a study where both series of compounds were synthesized from common chalcone precursors, specific pyridine derivatives (7a and 7f) showed significant inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW macrophages, with IC50 values of 76.6 µM and 96.8 µM, respectively nih.gov. The most effective pyridine compound, 7a, proved to be more potent as an anti-inflammatory agent when compared to the best-performing pyrimidine derivative, 9d nih.gov.
The table below summarizes the anti-inflammatory activity of selected pyridine and pyrimidine derivatives, illustrating the comparative efficacy of the pyridine scaffold.
| Compound | Scaffold | % Inhibition of NO | IC50 (µM) |
| 7a | Pyridine | 65.48% | 76.6 |
| 7f | Pyridine | 51.19% | 96.8 |
| 9a | Pyrimidine | 55.95% | 83.1 |
| 9d | Pyrimidine | 61.90% | 88.7 |
| Data sourced from a comparative study on anti-inflammatory agents nih.gov. |
In the context of anticancer activity, the influence of substituents is also well-documented. For instance, the number and position of methoxy (-OMe) groups on pyridine derivatives have been shown to directly correlate with antiproliferative activity. An increase in the number of -OMe groups from two to three, and then to four, progressively decreased the IC50 value, indicating higher potency mdpi.comnih.gov. This suggests that while the chloroethyl group of this compound provides a reactive site, its efficacy in a particular biological context would be heavily influenced by comparisons with derivatives bearing electron-donating or hydrogen-bonding groups.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Chloroethyl)pyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives. For example, nucleophilic substitution using 2-chloroethyl groups under polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C is common . Key parameters include:
- Catalyst : Triethylamine or KCO to neutralize HCl byproducts.
- Solvent : DMF enhances nucleophilicity but may require post-reaction purification via column chromatography.
- Yield Optimization : Lowering reaction temperature to 50°C reduces side reactions (e.g., elimination) but extends reaction time.
Table 1 : Representative Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Chloroethyl chloride | DMF | 80 | 65–70 |
| 2-Chloroethyl bromide | DMSO | 60 | 70–75 |
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove unreacted starting materials .
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves chloroethyl derivatives from polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) but are less efficient for large-scale synthesis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Waste Disposal : Halogenated organic waste containers, followed by incineration to prevent environmental release .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., S2 vs. elimination) influence the synthesis of this compound?
- Methodological Answer :
- S2 Dominance : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring substitution. Steric hindrance at the β-carbon reduces elimination .
- Elimination Risks : Elevated temperatures (>90°C) promote β-hydrogen abstraction, forming vinylpyridine byproducts. Kinetic studies using H NMR can track competing pathways .
Table 2 : Mechanistic Control Parameters
| Condition | S2 Prevalence | Elimination Prevalence |
|---|---|---|
| DMF, 60°C | 85% | 15% |
| Toluene, 100°C | 40% | 60% |
Q. What analytical methods are most reliable for detecting trace this compound in biological systems?
- Methodological Answer :
- Colorimetric Assays : 4-(p-Nitrobenzyl)-pyridine (NBP) reacts with alkylating agents to form colored adducts detectable at 540 nm .
- GC-MS : Derivatization with pentafluorobenzoyl chloride enhances sensitivity (LOD: 0.1 ppm) .
- HPLC-UV : C18 columns with acetonitrile/water gradients resolve chloroethyl derivatives from biological matrices .
Q. How does this compound interact with DNA, and what are its implications for cytotoxicity studies?
- Methodological Answer :
- Alkylation Mechanism : The 2-chloroethyl group forms aziridinium intermediates, crosslinking DNA guanine residues at N7 positions .
- Cytotoxicity Assays :
- MTT Assay : IC values in HeLa cells range from 10–15 µM, indicating moderate potency.
- Comet Assay : Dose-dependent DNA strand breaks confirm alkylation activity .
- Contradictions : Some studies report non-covalent interactions (e.g., intercalation) at low concentrations, complicating mechanistic interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
